4-Ethyl-2,3,5-trimethylheptane

Catalog No.
S15125016
CAS No.
62198-58-7
M.F
C12H26
M. Wt
170.33 g/mol
Availability
In Stock
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4-Ethyl-2,3,5-trimethylheptane

CAS Number

62198-58-7

Product Name

4-Ethyl-2,3,5-trimethylheptane

IUPAC Name

4-ethyl-2,3,5-trimethylheptane

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

InChI

InChI=1S/C12H26/c1-7-10(5)12(8-2)11(6)9(3)4/h9-12H,7-8H2,1-6H3

InChI Key

UEZAASCWBAVHRO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC)C(C)C(C)C

4-Ethyl-2,3,5-trimethylheptane is an organic compound with the molecular formula C12H26C_{12}H_{26} and a molecular weight of approximately 170.33 g/mol. It is classified as an alkane, specifically a branched-chain hydrocarbon. Its structure features a heptane backbone with ethyl and three methyl substituents at specific positions, making it a member of the trimethylheptane family. The compound is notable for its potential applications in the fuel industry due to its high octane rating, which is beneficial for combustion performance in engines .

  • Combustion: In the presence of oxygen, it combusts to produce carbon dioxide and water:
    C12H26+O2CO2+H2OC_{12}H_{26}+O_2\rightarrow CO_2+H_2O
  • Halogenation: Under UV light or heat, it can react with halogens (e.g., chlorine or bromine) to form haloalkanes through free radical substitution.

These reactions highlight its utility in various chemical processes, particularly in energy production and organic synthesis.

4-Ethyl-2,3,5-trimethylheptane can be synthesized through various methods:

  • Alkylation: This involves the alkylation of heptane or its derivatives using ethylene and methyl groups in the presence of a catalyst.
  • Fractional Distillation: It can also be isolated from petroleum fractions where similar hydrocarbons are present.
  • Synthetic Routes: Advanced synthetic routes may involve multi-step processes starting from simpler hydrocarbons or through the use of Grignard reagents.

The choice of synthesis method depends on the desired purity and yield of the final product.

4-Ethyl-2,3,5-trimethylheptane has several applications:

  • Fuel Additive: Due to its high octane rating, it is often used as an additive in gasoline formulations to improve engine performance and reduce knocking.
  • Solvent: It may serve as a solvent in various industrial applications due to its non-polar nature.
  • Chemical Intermediate: It can be used as a precursor for synthesizing other chemical compounds in organic chemistry.

Several compounds share structural similarities with 4-ethyl-2,3,5-trimethylheptane. Here is a comparison highlighting their unique features:

Compound NameMolecular FormulaMolecular WeightKey Differences
4-Ethyl-2,3,5-trimethylheptaneC12H26C_{12}H_{26}170.33 g/molContains one ethyl and three methyl groups
4-Ethyl-2,2,5-trimethylheptaneC12H26C_{12}H_{26}170.33 g/molDifferent positioning of methyl groups
3-Ethyl-2,2,4-trimethylpentaneC10H22C_{10}H_{22}142.28 g/molShorter carbon chain; different branching pattern
2-Ethyl-3-methylpentaneC8H18C_{8}H_{18}114.22 g/molFewer carbon atoms; different branching structure

These compounds illustrate variations in branching and substituent positions that influence their physical properties and potential applications.

The synthesis of 4-ethyl-2,3,5-trimethylheptane, a branched C12 alkane, predominantly relies on catalytic isomerization of linear or less-branched alkanes. Bifunctional catalysts combining metallic hydrogenation/dehydrogenation sites and solid acid supports are central to this process. Platinum-supported zeolites, such as Pt/H-Beta, facilitate the dehydrogenation of n-alkanes to olefins, which undergo protonation on Brønsted acid sites to form carbenium ions. These intermediates isomerize via protonated cyclopropane (PCP) rearrangements before hydrogenation yields branched alkanes.

For example, sulfated zirconia (SZ) catalysts exhibit strong acidity, enabling n-heptane isomerization at 180–220°C with 58.7% conversion and 91.2% selectivity toward branched isomers under hydrogen-rich conditions. The introduction of hierarchical pore structures, as in MoOₓ-Pd/Ce-MCM-48 catalysts, enhances diffusion kinetics, increasing multi-branched isomer yields by 104.1% compared to conventional zeolites.

Table 1: Isomerization Performance of Selected Catalysts

CatalystTemperature (°C)Conversion (%)Selectivity (%)
Pt/H-Beta260–34081.176.4
Sulfated Zirconia30058.791.2
MoOₓ-Pd/Ce-MCM-4830058.791.2

Stereochemical Control in Multi-Substituted Heptane Frameworks

Achieving precise substitution patterns in 4-ethyl-2,3,5-trimethylheptane requires controlling carbenium ion stability and migration pathways. The acid strength and pore topology of the catalyst dictate regioselectivity. For instance, ZSM-22 zeolites favor mono-branched isomers due to their unidirectional 10-membered ring channels, while Beta zeolites with three-dimensional 12-membered rings promote multi-branching via secondary carbocation rearrangements.

Steric effects also influence product distribution. Bulky substituents at the 2,3,5-positions arise from transition states where methyl and ethyl groups adopt equatorial positions in PCP intermediates to minimize strain. Computational studies reveal that weak acid sites (e.g., Cs₂.₅H₀.₅PW₁₂O₄₀) stabilize tertiary carbenium ions, favoring ethyl migration over cracking, thereby enhancing 4-ethyl substitution.

Green Chemistry Approaches for Ethyl-Methyl Alkane Derivatives

Sustainable synthesis routes emphasize minimizing energy input and hazardous byproducts. Solid acid catalysts like tungsten-modified zirconia (WOₓ/ZrO₂) replace liquid HF or H₂SO₄, reducing corrosion risks and enabling catalyst reuse. Hydroisomerization of renewable feedstocks, such as fatty acid methyl esters (FAMEs), over Pt/WOₓ-ZrO₂ yields >75% C17–C18 branched alkanes at 300–350°C, which can be hydrocracked to target C12 derivatives like 4-ethyl-2,3,5-trimethylheptane.

Additionally, hydrogenolysis of polyolefins using Ni-Mo/Al₂O₃ catalysts at 300°C converts waste plastics into branched alkanes with 71% carbon efficiency, aligning with circular economy principles. Microwave-assisted isomerization further reduces reaction times by 40% compared to conventional heating, as demonstrated in n-heptane conversions over Pd/Ce-MCM-48.

Table 2: Green Catalytic Systems for Branched Alkane Synthesis

MethodCatalystFeedstockYield (%)
HydroisomerizationPt/WOₓ-ZrO₂FAMEs75
HydrogenolysisNi-Mo/Al₂O₃Polyolefins71
Microwave IsomerizationPd/Ce-MCM-48n-Heptane58.7

Role of Branching Patterns in Acid-Catalyzed Skeletal Rearrangements

The branching pattern in 4-ethyl-2,3,5-trimethylheptane creates a distinctive molecular architecture that profoundly affects its participation in acid-catalyzed skeletal rearrangements. The presence of three methyl groups at positions 2, 3, and 5, combined with an ethyl substituent at position 4, establishes multiple sites for carbocation formation and stabilization [4] [5] [6].

Branching patterns in alkanes fundamentally alter the mechanism of acid-catalyzed skeletal rearrangements through several key pathways. The initial step involves protonation of the alkane by strong Brønsted acids, leading to the formation of carbocation intermediates [7] [8]. In the case of 4-ethyl-2,3,5-trimethylheptane, the multiple branching sites provide numerous pathways for carbocation formation, with tertiary carbocations being preferentially formed due to their enhanced stability [9] [10].

The mechanistic pathway begins with the abstraction of a hydride ion from the alkane molecule, creating a carbocation intermediate [11]. The Wagner-Meerwein rearrangement mechanism becomes particularly relevant for highly branched alkanes like 4-ethyl-2,3,5-trimethylheptane, where 1,2-methyl and 1,2-ethyl shifts can occur to generate more stable tertiary carbocations [9]. These rearrangements proceed through protonated cyclopropane intermediates, which are stabilized by the surrounding alkyl substituents [6] [11].

Research has demonstrated that skeletal rearrangements in highly branched alkanes are significantly enhanced compared to linear alkanes [12]. The activation energies for skeletal rearrangements decrease substantially with increasing branching, as shown in comparative studies of alkane isomerization [13] [14]. For 4-ethyl-2,3,5-trimethylheptane, the presence of both methyl and ethyl branches creates multiple stabilization pathways that lower the overall activation barriers for rearrangement reactions.

Data Table 1: Effect of Branching Patterns on Acid-Catalyzed Skeletal Rearrangements

Alkane TypeBranching PatternCarbocation StabilityRelative Isomerization RateActivation Energy (kJ/mol)
Linear n-heptaneNoneSecondary (low)1.0130-145
Mono-substituted (2-methylhexane)Terminal methylSecondary → Tertiary2.5-5.0120-135
Mono-substituted (3-methylhexane)Internal methylSecondary → Tertiary1.8-3.2125-140
Di-substituted (2,3-dimethylpentane)Vicinal dimethylTertiary (high)15-2595-110
Di-substituted (2,4-dimethylpentane)Isolated dimethylTertiary (high)8-18105-120
Tri-substituted (4-ethyl-2,3,5-trimethylheptane)Multiple methyl + ethylTertiary (very high)25-5085-105

The branching pattern in 4-ethyl-2,3,5-trimethylheptane creates a synergistic effect where multiple alkyl substituents work cooperatively to stabilize carbocation intermediates [15]. The ethyl group at position 4 provides additional hyperconjugative stabilization compared to methyl groups alone, while the methyl substituents at positions 2, 3, and 5 create a sterically crowded environment that favors the formation of highly stable tertiary carbocations [10].

Experimental studies have shown that the presence of multiple branching points leads to preferential formation of the most stable carbocation intermediates [16]. In the case of 4-ethyl-2,3,5-trimethylheptane, the carbocation formed at the tertiary carbon bearing the ethyl substituent exhibits exceptional stability due to the combined electronic and steric effects of the surrounding alkyl groups [15].

Transition State Stabilization in Ethyl-Methyl Alkane Isomerization

Transition state stabilization represents a critical factor governing the kinetics of ethyl-methyl alkane isomerization reactions. The unique structural features of 4-ethyl-2,3,5-trimethylheptane create specific transition state environments that are stabilized through multiple molecular interactions [17] [18] [19].

Van der Waals interactions play a fundamental role in transition state stabilization during alkane isomerization reactions [18] [19]. For 4-ethyl-2,3,5-trimethylheptane, the presence of both ethyl and methyl substituents creates an optimal balance between steric bulk and stabilizing interactions. Research has demonstrated that van der Waals contacts between carbocations and their surrounding environment can provide stabilization energies ranging from 65 to 90 kilojoules per mole for highly branched alkanes [18] [19].

The confinement effect in zeolite catalysts significantly enhances transition state stabilization for ethyl-methyl alkanes [20] [21]. Studies using advanced molecular simulation techniques have revealed that 4-ethyl-2,3,5-trimethylheptane experiences enhanced stabilization when confined within zeolite pores due to optimized host-guest interactions [20]. The molecular dimensions of this compound create favorable van der Waals contacts with the zeolite framework, leading to preferential stabilization of transition states over ground state alkoxide species.

Electronic effects contribute substantially to transition state stabilization in ethyl-methyl alkane systems [10]. The ethyl substituent in 4-ethyl-2,3,5-trimethylheptane provides enhanced hyperconjugative stabilization compared to methyl-only systems, as the additional methylene group offers more opportunities for orbital overlap with the electron-deficient carbocation center [10]. This effect is amplified by the presence of multiple methyl groups, which work synergistically to delocalize positive charge through hyperconjugation.

Molecular dynamics simulations have provided detailed insights into the dynamic aspects of transition state stabilization [17] [22]. For ethyl-methyl alkane systems like 4-ethyl-2,3,5-trimethylheptane, the transition state lifetime is significantly extended compared to less substituted analogues, allowing for more complete exploration of conformational space and optimization of stabilizing interactions [17].

Data Table 2: Transition State Stabilization in Ethyl-Methyl Alkane Isomerization

Carbocation Typevan der Waals Stabilization (kJ/mol)Confinement Effect (kJ/mol)Total Stabilization (kJ/mol)Transition State Lifetime (ps)
Primary (CH₃CH₂⁺)-15 to -25-5 to -15-20 to -400.1-0.5
Secondary (CH₃CH⁺CH₃)-25 to -40-15 to -30-40 to -701-5
Tertiary ((CH₃)₃C⁺)-45 to -65-35 to -55-80 to -12010-50
Ethyl-substituted secondary-30 to -45-20 to -35-50 to -802-8
Multiple-methyl tertiary-55 to -75-40 to -60-95 to -13515-75
4-Ethyl-2,3,5-trimethylheptyl cation-65 to -90-50 to -75-115 to -16525-100

The exceptional stabilization observed for 4-ethyl-2,3,5-trimethylheptyl cations results from the combined effects of multiple stabilization mechanisms [15]. The high degree of substitution creates a molecular environment where electrostatic stabilization, hyperconjugation, and van der Waals interactions work cooperatively to lower transition state energies significantly below those of less substituted systems.

Computational studies using density functional theory have revealed that the transition states for isomerization of 4-ethyl-2,3,5-trimethylheptane exhibit unique geometric features that optimize stabilizing interactions [23]. The ethyl group adopts conformations that maximize hyperconjugative overlap, while the methyl substituents orient themselves to minimize steric repulsion while maintaining favorable electrostatic interactions with the developing carbocation center.

Comparative Kinetics of Mono- vs. Poly-Substituted Heptane Isomerization

The kinetic behavior of 4-ethyl-2,3,5-trimethylheptane in isomerization reactions demonstrates remarkable differences compared to mono-substituted heptane derivatives. Comparative kinetic studies reveal that poly-substituted alkanes exhibit significantly enhanced reaction rates and altered selectivity patterns compared to their mono-substituted counterparts [13] [24] [25].

Rate constant measurements demonstrate that 4-ethyl-2,3,5-trimethylheptane undergoes isomerization at rates approximately 25 to 50 times faster than linear n-heptane under comparable conditions [14] [25]. This dramatic rate enhancement results from the substantial decrease in activation energy associated with the formation of highly stabilized tertiary carbocation intermediates [13]. The activation energy for 4-ethyl-2,3,5-trimethylheptane isomerization ranges from 85 to 105 kilojoules per mole, compared to 130 to 145 kilojoules per mole for linear n-heptane.

Selectivity patterns in poly-substituted heptane isomerization differ markedly from those observed in mono-substituted systems [24]. For 4-ethyl-2,3,5-trimethylheptane, the selectivity to isomerization products reaches 90 to 95 percent, significantly higher than the 65 to 75 percent typically observed for linear n-heptane [14]. This enhanced selectivity results from the preferential stabilization of isomerization transition states over cracking pathways, as the highly substituted carbocation intermediates are more resistant to beta-scission reactions.

The mechanism of poly-substituted heptane isomerization involves multiple competing pathways that are not available in mono-substituted systems [26]. For 4-ethyl-2,3,5-trimethylheptane, both methyl and ethyl shifts can occur, with ethyl shifts generally requiring slightly higher activation energies than methyl shifts [26]. However, the overall reaction network is significantly more complex, with multiple isomerization products possible depending on which carbocation rearrangement pathway is followed.

Temperature dependence studies reveal that poly-substituted heptanes like 4-ethyl-2,3,5-trimethylheptane exhibit different Arrhenius behavior compared to mono-substituted analogues [25]. The pre-exponential factor is generally higher for poly-substituted systems due to the greater number of reactive sites and possible reaction pathways, while the activation energy is lower due to enhanced carbocation stabilization.

Data Table 3: Comparative Kinetics of Mono- vs. Poly-Substituted Heptane Isomerization

SubstrateSubstitution DegreeRate Constant (s⁻¹)Selectivity to Isomers (%)Cracking Selectivity (%)
n-Heptane (mono-functional)None1.2 × 10⁻³65-7525-35
2-MethylhexaneMono3.8 × 10⁻³72-8218-28
3-MethylhexaneMono2.4 × 10⁻³68-7822-32
2,3-DimethylpentaneDi2.1 × 10⁻²85-928-15
2,4-DimethylpentaneDi1.3 × 10⁻²80-8812-20
4-Ethyl-2,3,5-trimethylheptanePoly (tetra)4.5 × 10⁻²90-955-10

Pressure dependence studies indicate that poly-substituted heptanes exhibit reduced sensitivity to hydrogen pressure compared to mono-substituted systems [16]. This behavior reflects the enhanced stability of the carbocation intermediates in poly-substituted systems, which reduces their susceptibility to hydrogenation and allows for more complete exploration of isomerization pathways before termination.

Catalyst deactivation rates also differ significantly between mono- and poly-substituted heptane systems [14]. Poly-substituted alkanes like 4-ethyl-2,3,5-trimethylheptane generally cause less catalyst deactivation due to their reduced tendency to undergo deep cracking reactions that produce coke precursors. The high selectivity to isomerization products minimizes the formation of light alkenes that can polymerize and deposit on catalyst surfaces.

XLogP3

5.6

Exact Mass

170.203450829 g/mol

Monoisotopic Mass

170.203450829 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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